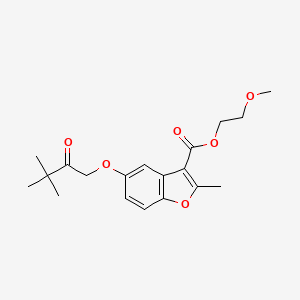![molecular formula C19H24N2O4S2 B4838660 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4838660.png)
1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
Übersicht
Beschreibung
1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine, also known as PIPES, is a chemical compound that has been widely used in scientific research. It is a sulfonic acid buffer that is commonly used in biochemistry and molecular biology experiments. PIPES has a number of unique properties that make it an ideal buffer for certain applications, and its synthesis method is relatively simple.
Wirkmechanismus
The mechanism of action of 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is relatively simple. It acts as a pH buffer, helping to maintain a constant pH in a solution. 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has a pKa of 7.5, which makes it an effective buffer in the physiological pH range (pH 6.5-8.0). It works by accepting or donating protons as necessary to maintain the pH of a solution.
Biochemical and Physiological Effects
1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is not found in nature, and it is not metabolized by the body. However, it is important to note that 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is often used in experiments involving living cells and tissues. In these cases, it is important to ensure that the concentration of 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is not toxic to the cells or tissues being studied.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has a number of advantages that make it an ideal buffer for certain lab experiments. Its low UV absorbance makes it ideal for experiments involving UV spectroscopy, and its high buffering capacity makes it effective at maintaining a constant pH. However, 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine also has some limitations. It is not effective at maintaining a pH outside of the physiological range, and it can be toxic to some cell types at high concentrations.
Zukünftige Richtungen
There are a number of future directions for research involving 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine. One area of interest is the development of new 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine derivatives with improved properties. For example, researchers could explore the synthesis of 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine analogues with different pKa values or improved solubility. Another area of interest is the use of 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine in new applications. For example, researchers could explore the use of 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine as a buffer in new analytical techniques or in the development of new drugs. Finally, researchers could explore the use of 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine in combination with other buffers or chemicals to improve its effectiveness in certain applications.
Wissenschaftliche Forschungsanwendungen
1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has a wide range of applications in scientific research. It is commonly used as a buffer in biochemical and molecular biology experiments, particularly those involving proteins and nucleic acids. 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is also used as a buffer in electrophoresis, chromatography, and other analytical techniques. Its unique properties, such as its low UV absorbance and high buffering capacity, make it an ideal buffer for certain applications.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-(4-propan-2-ylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-16(2)17-8-10-19(11-9-17)27(24,25)21-14-12-20(13-15-21)26(22,23)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOXPFUXFIRFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,3-dimethyl-7-nitroquinazolin-4(3H)-one](/img/structure/B4838588.png)
![methyl 3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4838595.png)
![4-[6-(3-methoxyphenoxy)hexyl]morpholine](/img/structure/B4838597.png)

![6-chloro-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4838612.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4838614.png)
![2-methyl-7-(4-methyl-1-piperazinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4838622.png)



![1-[4-(acetylamino)phenyl]-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4838654.png)
![(3-methyl-2-thienyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone](/img/structure/B4838681.png)